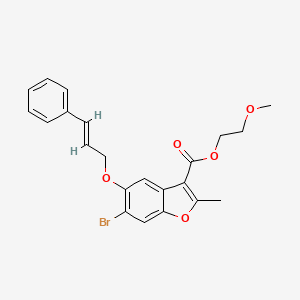

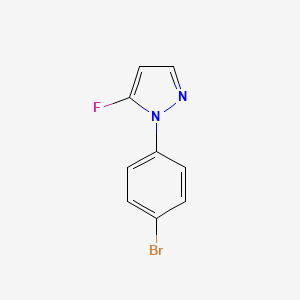

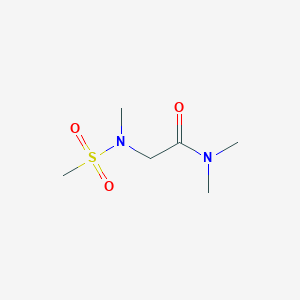

![molecular formula C8H10ClN3OS B2382585 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 2247105-54-8](/img/structure/B2382585.png)

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride” is a chemical compound with the CAS Number: 2247102-69-6 and a molecular weight of 268.17 .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride . The InChI code for the compound is 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds that includes EN300-6491865, have been evaluated for their anticancer activity . Some of these compounds have shown remarkable anticancer activity against various cancer cell lines. The most active compound among them was found to possess cytotoxic activity on almost all cancer cell lines .

Antimycobacterial Activity

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . It was observed that some of these compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Antifungal and Antibacterial Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have also been synthesized and evaluated for their antibacterial and antifungal activities .

Synthesis of New Derivatives

Thieno[2,3-d]pyrimidin-4(3H)-ones have been used as versatile synthons for the preparation of new derivatives . These new derivatives have been synthesized using a variety of methods and have been evaluated for their biological activities .

Skeletal Editing of Organic Molecules

The compound EN300-6491865 has been used in the “skeletal editing” of organic molecules . This process involves the deletion of nitrogen atoms from organic molecules, which can lead to the creation of new structures with potentially useful properties .

Development of New Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been used in the development of new antitubercular agents . These agents have been designed and synthesized to combat tuberculosis, a serious infectious disease .

Orientations Futures

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The synthesis of these compounds has been a focus of research, with new synthetic approaches being developed . These compounds have potential for further study and development in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGTIYWZUPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)N(C=N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

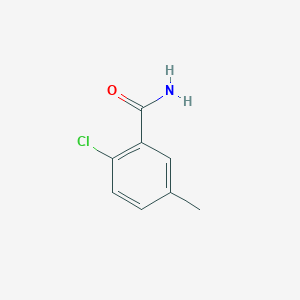

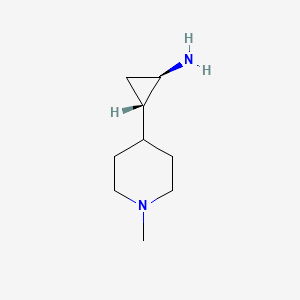

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)

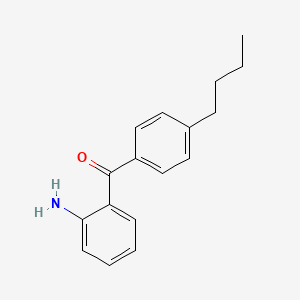

![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

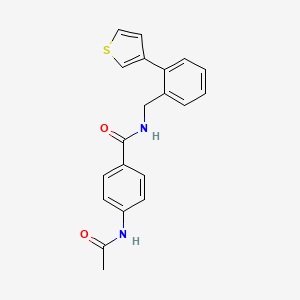

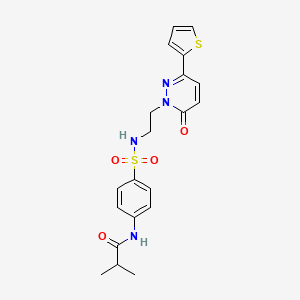

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)

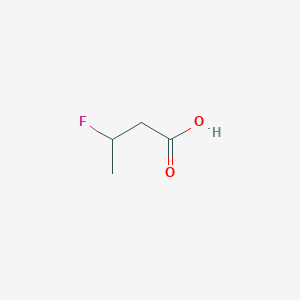

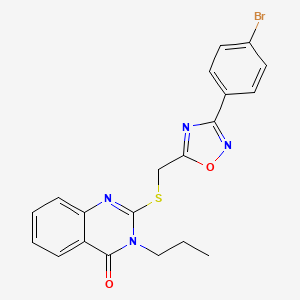

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)